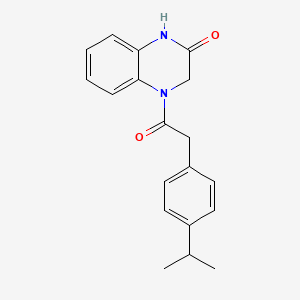

4-(2-(4-isopropylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-[2-(4-propan-2-ylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13(2)15-9-7-14(8-10-15)11-19(23)21-12-18(22)20-16-5-3-4-6-17(16)21/h3-10,13H,11-12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFYVEXMVCYYOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-isopropylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, which can be achieved through the condensation of o-phenylenediamine with a diketone. The isopropylphenyl acetyl group is then introduced via an acylation reaction, using reagents such as acyl chlorides or anhydrides under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-isopropylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

4-(2-(4-isopropylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(2-(4-isopropylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one exerts its effects depends on its interaction with molecular targets. In medicinal applications, it may bind to specific enzymes or receptors, altering their activity and leading to therapeutic effects. The pathways involved can include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and interaction with nucleic acids.

Comparison with Similar Compounds

Substituent Effects on Activity

- Lactam C-Ring : Replacement of piperidine with a lactam (e.g., in compound 13c) increased antiproliferative potency by 3–6×, highlighting the importance of hydrogen-bonding capacity in the C-ring .

- Quinazolinyl vs. Acetyl Groups: Quinazolinyl-containing derivatives (e.g., 2a) exhibit nanomolar antitumor activity, whereas acetyl-substituted compounds (e.g., C4) prioritize sGC activation, indicating substituent-dependent target selectivity .

Binding Interactions

- Hydrogen Bonding : Carboxylic acid derivatives (e.g., C4) form critical hydrogen bonds with sGC residues (Tyr2, Arg116), while lactam-containing analogs (e.g., 13c) leverage N-H···O interactions for stability .

- Hydrophobic Pockets: The isopropylphenyl group may occupy hydrophobic regions in targets like tubulin or kinases, similar to the benzyl group in 4-benzyl-3,4-dihydroquinoxalin-2(1H)-one .

Pharmacokinetic and Physicochemical Properties

- Crystallographic Data: Analogs like 4-[2-(benzylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one exhibit non-planar pyrazinone rings and intermolecular hydrogen bonding, which influence solubility and crystal packing .

- Bioavailability : The isopropylphenyl group may reduce aqueous solubility compared to polar derivatives (e.g., carboxylic acids) but improve metabolic stability .

Biological Activity

4-(2-(4-isopropylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic compound that belongs to the class of dihydroquinoxalinones. Its unique structure, characterized by a quinoxaline core with an isopropylphenyl acetyl substituent, positions it as a potential candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the condensation of o-phenylenediamine with diketones to form the quinoxaline core, followed by acylation with isopropylphenyl acetyl groups. The general reaction scheme can be summarized as follows:

-

Formation of Quinoxaline Core :

- Reactants: o-Phenylenediamine and diketone.

- Conditions: Acidic or basic medium.

-

Acylation :

- Reactants: Quinoxaline derivative and acyl chloride.

- Conditions: DMF at room temperature.

Antimicrobial Activity

Research indicates that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit significant antimicrobial properties. A study focusing on various derivatives demonstrated that compounds similar to this compound showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The results were quantified in terms of zone of inhibition:

| Compound | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) | S. pyogenes (mm) |

|---|---|---|---|---|

| 5a | 18 | 20 | 15 | 17 |

| 5b | 19 | 18 | 16 | 18 |

| 5i | 25 | 22 | 20 | 21 |

Table 1: Antibacterial Activity of Dihydroquinoxalinone Derivatives .

The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

Dihydroquinoxalinones have been investigated for their anticancer properties. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation in vitro and in vivo models. The proposed mechanisms include:

- Induction of apoptosis in cancer cells.

- Inhibition of specific kinases involved in cancer cell signaling pathways.

Case Studies

-

Study on Antibacterial Properties :

A study conducted by Bonuga et al. synthesized several derivatives and tested their antibacterial activity against common pathogens. Among these, certain derivatives exhibited superior activity compared to standard antibiotics like ciprofloxacin . -

Anticancer Evaluation :

Research published in Journal of Medicinal Chemistry highlighted the efficacy of quinoxaline derivatives in targeting cancerous cells via modulation of apoptotic pathways and cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial metabolism or cancer cell survival.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways associated with growth and apoptosis.

Q & A

Q. What protocols ensure reproducibility in multi-step syntheses across laboratories?

- Methodological Answer :

- Standardized SOPs : Document reaction conditions (e.g., Pd catalyst ratios, degassing steps) .

- Inter-lab validation : Share batches for cross-characterization via round-robin testing .

- Open-science platforms : Upload synthetic procedures to platforms like ChemRxiv with DOI tagging .

Theoretical & Methodological Frameworks

Q. How can density functional theory (DFT) be applied to predict reactive sites for further functionalization?

Q. What conceptual frameworks guide the integration of this compound into broader drug discovery pipelines?

- Methodological Answer : Align with medicinal chemistry principles such as Lipinski’s Rule of Five and PAINS filters to prioritize lead-like properties . Use systems pharmacology models to predict polypharmacology risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.